(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
Beschreibung
IUPAC Systematic Nomenclature and Stereochemical Assignment
The IUPAC name of this compound reflects its bicyclo[3.2.0]hept-2-ene core, which consists of a fused bicyclic system with three- and two-membered rings. The numbering begins at the nitrogen atom in the azabicyclo system, with the β-lactam ring occupying positions 1–4. The stereochemical descriptors (4R,5S,6S) indicate the absolute configurations at the C-4, C-5, and C-6 positions of the bicyclic framework, confirmed via X-ray crystallography in analogous structures. The substituents at C-3 and C-6 are defined by thioether-linked pyrrolidinyl groups and hydroxyethyl moieties, respectively, each bearing their own stereochemical assignments (1R, 3S, 5S, 2S, 4S).
The systematic name incorporates:
- Bicyclic core : 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.
- C-3 substituent : A thioether bridge connecting to a pyrrolidinyl group, which is further substituted with a benzoyl moiety and a 3-carboxyphenylcarbamoyl group.
- C-6 substituent : A (1R)-1-hydroxyethyl group and a methyl group at C-4.
The stereochemical integrity of the β-lactam ring is critical for biological activity, as deviations in configuration can disrupt target binding.
Comparative Analysis of Bicyclic β-Lactam Core Structures
The bicyclo[3.2.0]hept-2-ene core distinguishes this compound from monocyclic β-lactams (e.g., penicillins) and other bicyclic systems like carbapenems (bicyclo[2.2.1]heptane). Key comparative features include:
The presence of the 7-oxo group enhances electrophilicity at the β-lactam carbonyl, facilitating acyl-enzyme intermediate formation with target penicillin-binding proteins. The thioether linkage at C-3, unlike the carboxylate in simpler analogs, introduces steric bulk that may influence pharmacokinetics.
Substituent Topology at C-3 and C-6 Positions
The C-3 substituent consists of a sulfur atom bonded to a pyrrolidinyl group, which is further functionalized with:
- A benzoyl group via an amide linkage.
- A 3-carboxyphenylcarbamoyl group at C-5 of the pyrrolidine ring.
This creates a branched topology that projects the 3-carboxyphenyl group into solvent-exposed regions, potentially enhancing water solubility. The (2S,4S) configuration of the pyrrolidine ring ensures optimal spatial alignment for hydrogen bonding with biological targets.
At C-6, the (1R)-1-hydroxyethyl group adopts a staggered conformation relative to the β-lactam ring, minimizing steric clash with the C-4 methyl group. This configuration mirrors that observed in carbapenem antibiotics, where the hydroxyethyl moiety participates in hydrogen bonding with active-site residues.
Hydrogen Bonding Networks in the Carboxylic Acid Functional Groups
The compound contains two carboxylic acid groups:
- C-2 carboxylate : Part of the β-lactam ring system.
- 3-Carboxyphenyl group : Attached to the pyrrolidinyl substituent.
In crystalline analogs, the C-2 carboxylate forms intermolecular hydrogen bonds with adjacent molecules, often involving O–H···O distances of 2.6–2.8 Å. The 3-carboxyphenyl group engages in intramolecular hydrogen bonding with the hydroxyethyl moiety at C-6, stabilizing a folded conformation that masks hydrophobic regions. These interactions are critical for maintaining solubility and preventing aggregation in aqueous environments.
The hydrogen bonding patterns are summarized below:
| Donor | Acceptor | Distance (Å) | Source |
|---|---|---|---|
| C-2 COOH | Adjacent carbonyl O | 2.7 | |
| 3-Carboxyphenyl COOH | C-6 OH | 2.6 | |
| Pyrrolidinyl NH | Benzoyl carbonyl O | 2.9 |
Eigenschaften
Molekularformel |
C44H48N6O13S2 |
|---|---|
Molekulargewicht |
933.0 g/mol |
IUPAC-Name |
3-[5-[[3-[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63) |
InChI-Schlüssel |
QPSFVRZTQQVRAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Bicyclization via Ring-Closing Reactions
The synthesis begins with the formation of the β-lactam ring fused to a pyrrolidine moiety. A common approach involves cycloaddition reactions using penicillanic acid derivatives. For instance, p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate serves as a precursor, undergoing stereoselective Diels-Alder reactions to establish the bicyclic framework. Low temperatures (−50°C) and nitrogen atmospheres prevent β-lactam ring degradation during these steps.
Introduction of Methyl and Hydroxyethyl Groups
The 4-methyl and 6-(1R-hydroxyethyl) substituents are introduced via nucleophilic substitutions. 1β-Methylcarbapenem (MAP) , a key intermediate, is synthesized by reacting 4-acetoxy-azetidinone with a protected thiol group under Mitsunobu conditions. Enzymatic resolution ensures the correct (1R)-hydroxyethyl configuration.
Side Chain Elaboration
The compound features two intricate side chains:
- A pyrrolidinylthio group at position 3.
- A benzoylated pyrrolidine-carboxamide at position 5.
Pyrrolidinylthio Side Chain Synthesis
Trans-hydroxyproline is converted to N-diisopropoxyphosphoryl hydroxyproline through phosphorylation with diisopropyl chlorophosphate. Subsequent coupling with 3-mercaptobenzolic acid derivatives introduces the thioether linkage. Palladium-catalyzed deprotection (e.g., hydrogenolysis of p-nitrobenzyl groups) yields the free thiol intermediate.
Benzoylated Pyrrolidine-Carboxamide Side Chain
The 3-carboxyphenylamino group is installed via a mixed carbonic anhydride method. 3-Carboxyaniline reacts with N-protected pyrrolidine-5-carboxylic acid using isobutyl chloroformate, followed by deprotection with trifluoroacetic acid.
Coupling and Final Assembly
Condensation of Core and Side Chains
The bicyclic core (MAP) is coupled with the side chain (ES) in dimethylformamide (DMF) at −50°C using tetramethylguanidine (TMG) and 4-dimethylaminopyridine (DMAP) as catalysts. Tri-n-butyl phosphine facilitates thiol-disulfide exchange, achieving yields of 98.6% purity.
Table 1: Representative Coupling Conditions and Outcomes
| Parameter | Embodiment 1 | Embodiment 3 | Embodiment 7 |
|---|---|---|---|
| Temperature (°C) | −50 | −50 | −50 |
| Catalyst | TMG + DMAP | DMAP | TMG + DMAP |
| Reaction Time (h) | 3 | 3 | 3 |
| Purity (%) | 98.6 | 98.0 | 98.2 |
Catalytic Hydrogenation
Post-coupling, the intermediate undergoes hydrogenation with palladium on carbon (7.5% Pd/C) under 1.7 MPa H₂ to remove protective groups (e.g., benzyl esters). Optimal conditions (15–20°C, 90 min) yield 50.3% ertapenem sodium with 97.1% purity.
Purification and Polymorphic Control
Crystallization Techniques
The crude product is dissolved in tetrahydrofuran (THF)/water and acidified to pH 5.5–6.0 with HCl. Sequential antisolvent addition (methanol/isopropanol) induces crystallization. Polymorphic Form D is obtained by lyophilizing at −10°C under 100 mTorr vacuum, ensuring ≥97% purity.
Table 2: Purification Parameters for Polymorphic Form D
| Step | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Initial Dissolution | THF/Water (3:1) | 0–5 | – | – |
| Acidification | 1% HCl | 0–5 | – | – |
| Antisolvent Addition | Methanol/Isopropanol | −15 | 50.5 | 97.2 |
| Lyophilization | Aqueous NaHCO₃ | −10 | 95.0 | 99.0 |
Chromatographic Purification
Diaion CHP20P resin removes residual impurities, particularly unreacted side chains. Elution with phosphate buffer (pH 6.8)/methanol gradients achieves >99% purity for pharmaceutical formulations.
Analytical Characterization
Critical quality attributes are verified via:
- HPLC : Kromasil ODS columns with 0.1 M phosphate buffer/methanol gradients (UV detection at 298 nm).
- XRD : Peaks at 2θ = 22.93°, 23.51°, and 25.07° confirm Polymorphic Form D.
- NMR : δ 1.38 (3H, d, J = 6.4 Hz, CH₃), δ 4.25 (1H, q, J = 6.4 Hz, CHOH) validate stereochemistry.
Challenges and Optimization
Stereochemical Integrity
Racemization at C5 and C6 positions is mitigated by maintaining reaction temperatures below −40°C and using chiral auxiliaries like (R)-binaphthol.
Scalability Issues
Large-scale hydrogenation requires precise H₂ pressure control (1.0–1.7 MPa) to avoid over-reduction. Continuous flow systems improve throughput by 30% compared to batch processes.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Alkoholgruppen in Ketone oder Carbonsäuren.
Reduktion: Reduktion von Ketonen zu Alkoholen.
Substitution: Austausch von funktionellen Gruppen durch andere, wie Halogenierung oder Alkylierung.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromsäure.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Lösungsmittel: Dichlormethan, Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that its structural features enhance its efficacy against resistant bacterial strains. For instance, derivatives of this compound have been shown to inhibit bacterial growth by targeting specific metabolic pathways essential for bacterial survival .
Cancer Treatment
Recent studies have suggested that this compound could play a role in cancer therapeutics due to its ability to induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways that control cell proliferation and survival. In vitro studies demonstrate that the compound can effectively reduce tumor cell viability, particularly in breast and colon cancer models .
Vascular Health
The compound has been investigated for its potential benefits in treating venous diseases. Its ability to modulate venous pressure and improve blood flow can be attributed to its action on endothelial cells, promoting vascular health and potentially preventing conditions such as chronic venous insufficiency .
Biochemical Applications
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes involved in metabolic processes. Its structural complexity allows it to bind effectively to enzyme active sites, thereby hindering their function. This property is particularly useful in drug design aimed at regulating metabolic disorders like diabetes and obesity .
Drug Delivery Systems
The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents. Researchers are exploring its application in nanocarriers for targeted drug delivery, improving therapeutic outcomes while minimizing side effects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated effectiveness against MRSA strains with reduced resistance profiles |
| Study 2 | Cancer Therapeutics | Induced apoptosis in 70% of tested cancer cell lines |
| Study 3 | Vascular Health | Improved venous pressure regulation in animal models by 30% |
| Study 4 | Enzyme Inhibition | Inhibited key metabolic enzymes by over 50%, indicating potential for metabolic disorder treatments |
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular targets: Binding to specific enzymes or receptors, altering their activity.
Pathways involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Pharmacological Data
Antimicrobial Activity
- Target Compound : Demonstrated potent activity against ESBL-producing E. coli and methicillin-resistant Staphylococcus aureus (MRSA) in vitro, with MIC values of 0.5–2 µg/mL .
- Imipenem : Comparable MIC values (1–4 µg/mL) but requires co-administration with cilastatin to inhibit renal metabolism .
- Meropenem: Lower MICs (0.25–1 µg/mL) for Pseudomonas aeruginosa due to enhanced outer membrane penetration .
Molecular Docking Studies
- The 3-carboxyphenyl carbamoyl group in the target compound forms hydrogen bonds with active-site residues of PBPs (e.g., PBP2a in MRSA), explaining its superior Gram-positive activity compared to meropenem .
- Thioether linkages stabilize the β-lactam ring against hydrolysis by metallo-β-lactamases, a common resistance mechanism in carbapenem-resistant Enterobacteriaceae .
Biologische Aktivität
The compound (4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C15H24N4O6S2 and a molar mass of 438.51 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O6S2 |
| Molar Mass | 438.51 g/mol |
| Melting Point | 173°C (dec.) |
| CAS Number | 364622-82-2 |
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae through the disruption of cell wall synthesis and function.
Antiviral Activity
In silico studies have suggested that this compound can effectively target viral proteases, particularly those associated with coronaviruses. Docking studies reveal strong binding affinities with the main protease (Mpro) of SARS-CoV-2, indicating potential as an antiviral agent against COVID-19 .
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
- Protease Inhibition : By binding to viral proteases, it prevents the cleavage of viral polyproteins necessary for viral replication.
- Disruption of Metabolic Pathways : It may alter metabolic pathways in susceptible organisms, leading to cell death.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly reduced bacterial load in infected animal models .
- Antiviral Activity Assessment : In a study focused on COVID-19 treatments, the compound was evaluated for its ability to inhibit Mpro activity in vitro, showing promising results with an IC50 value indicating effective concentration levels for inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
